molecular formula C8H6F3N3O3S B1412860 5-Oxo-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxylic acid CAS No. 2173116-06-6

5-Oxo-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxylic acid

Cat. No. B1412860
M. Wt: 281.21 g/mol
InChI Key: VLTSBLMMSCKIRM-UHFFFAOYSA-N
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Description

The compound “5-Oxo-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxylic acid” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of derivatives of 5-oxo-1-(1,3,4-thiadiazol-2-yl)-pyrrolidine-3-carboxylic acid was achieved by heating 5-substituted 1,3,4-thiadiazol-2-amines and itaconic acid under solvent-free conditions or with the addition of acetic acid at 140–150 °C .


Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule . The non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .


Chemical Reactions Analysis

The conjugative interaction between σ (O 22LP (2)) and σ* (C 9 –C 20) (47.89 kcal/mol) clearly indicated the possibility of O–H···C interaction within the carboxylic acid group .


Physical And Chemical Properties Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Synthesis and Biological Activity

  • 5-Oxo-pyrrolidine-3-carboxylic acids, including the specified compound, have been used in the synthesis of novel bicyclic systems. These compounds have been studied for their biological activity predictions using PASS, indicating potential pharmaceutical applications (Kharchenko, Detistov, & Orlov, 2008).

Spectroscopic and Quantum Mechanical Studies

  • The spectroscopic properties of similar compounds have been investigated using various techniques. These studies include analysis through FT-IR, NMR, UV techniques, and quantum chemical methods, providing insights into the molecular structure and electronic properties (Devi, Bishnoi, & Fatma, 2020).

Anticancer Agent Synthesis

  • This class of compounds has been used in synthesizing novel pyridine derivatives with various heterocyclic rings, demonstrating significant anticancer activity against different cancer cell lines. This highlights its potential as a precursor in anticancer drug development (Hafez & El-Gazzar, 2020).

Metal Complexes and Structural Studies

  • Related compounds have been utilized in synthesizing novel metal complexes with potential applications in materials science. These studies include crystal structure analysis and spectroscopic studies, contributing to the field of coordination chemistry (Myannik et al., 2018).

Conformational Analysis

  • The conformational properties of similar molecules have been examined, emphasizing the importance of intramolecular hydrogen bonding. Such studies are vital for understanding the chemical behavior and reactivity of these compounds (Laurella & Erben, 2016).

CNS Effect Evaluation

  • Derivatives of pyridine-5-carboxylic acids, including structures similar to the specified compound, have been synthesized for evaluating their effects on the central nervous system, indicating their potential use in neuropharmacology (Casola & Anderson, 1965).

Safety And Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation . It is also recommended to avoid exposure and obtain special instructions before use .

Future Directions

The resulting acids from the synthesis of these derivatives can be used as building blocks in the synthesis of new potentially biologically active heterocyclic compounds . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

5-oxo-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3O3S/c9-8(10,11)6-12-13-7(18-6)14-2-3(5(16)17)1-4(14)15/h3H,1-2H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTSBLMMSCKIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=NN=C(S2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Oxo-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxylic acid
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5-Oxo-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxylic acid
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5-Oxo-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxylic acid
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5-Oxo-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxylic acid
Reactant of Route 5
5-Oxo-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxylic acid
Reactant of Route 6
5-Oxo-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxylic acid

Citations

For This Compound
1
Citations
SA Serkov, NV Sigay, NN Kostikova, AP Tyurin… - Russian Chemical …, 2023 - Springer
A series of new heterocyclic ensembles, derivatives of 5-oxo-1-(1,3,4-thiadiazol-2-yl)-pyrrolidine-3-carboxylic acid, was synthesized by heating 5-substituted 1,3,4-thiadiazol-2-amines …
Number of citations: 0 link.springer.com

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